molecular formula C12H10O4 B15074567 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- CAS No. 63096-93-5

2H-Pyran-3(6H)-one, 6-(benzoyloxy)-

Cat. No.: B15074567
CAS No.: 63096-93-5
M. Wt: 218.20 g/mol
InChI Key: YAUKGDKPHTTWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is a chemical compound belonging to the pyranone family. Pyranones are oxygen-containing heterocycles that are significant in organic chemistry due to their diverse biological activities and synthetic applications. The compound 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is characterized by a pyran ring fused with a benzoyloxy group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- can be achieved through various methods. One common approach involves the oxidative gold catalysis of alkynes, leading to the formation of an α-oxo gold carbene intermediate. This intermediate undergoes intramolecular C–H insertions, resulting in the formation of the pyranone structure . Another method involves the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant, selectively affording 6-hydroxy-2H-pyran-3(6H)-ones .

Industrial Production Methods: Industrial production of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalytic systems, such as gold or laccase catalysts, is common in industrial settings to facilitate efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the pyranone structure into other functional groups.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxy derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2H-Pyran-3(6H)-one, 6-(benzoyloxy)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- involves its interaction with molecular targets through its reactive functional groups. The benzoyloxy group can participate in various chemical reactions, such as nucleophilic attack or electrophilic addition, leading to the formation of new bonds and products. The pyranone ring can also undergo ring-opening or ring-closing reactions, contributing to its reactivity and versatility in chemical processes.

Comparison with Similar Compounds

Uniqueness: 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

63096-93-5

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(5-oxo-2H-pyran-2-yl) benzoate

InChI

InChI=1S/C12H10O4/c13-10-6-7-11(15-8-10)16-12(14)9-4-2-1-3-5-9/h1-7,11H,8H2

InChI Key

YAUKGDKPHTTWIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC(O1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.